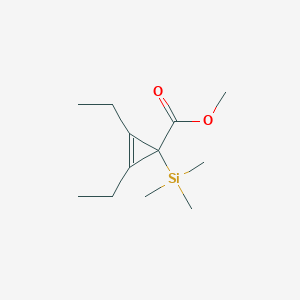
2-Cyclopropene-1-carboxylicacid,2,3-diethyl-1-(trimethylsilyl)-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester (9CI) is a complex organic compound with a unique structure that includes a cyclopropene ring, carboxylic acid, and trimethylsilyl groups
Preparation Methods
The synthesis of 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopropene ring, followed by the introduction of the carboxylic acid and trimethylsilyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyclopropene-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester involves its interaction with molecular targets and pathways in biological systems. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The trimethylsilyl group can also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropene-1-carboxylicacid, 2,3-diethyl-1-(trimethylsilyl)-, methylester include other cyclopropene-containing compounds and carboxylic acid derivatives. These compounds may have similar reactivity and applications but differ in their specific structures and properties. For example, 2-Cyclopropene-1-carboxylicacid, 2,3-dipropyl- and 2-Cyclopropene-1-carboxylicacid, 2,3-diphenyl- are similar compounds that differ in the alkyl or aryl groups attached to the cyclopropene ring.
Properties
Molecular Formula |
C12H22O2Si |
|---|---|
Molecular Weight |
226.39 g/mol |
IUPAC Name |
methyl 2,3-diethyl-1-trimethylsilylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C12H22O2Si/c1-7-9-10(8-2)12(9,11(13)14-3)15(4,5)6/h7-8H2,1-6H3 |
InChI Key |
GZNZKQFZIKHYOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C1(C(=O)OC)[Si](C)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


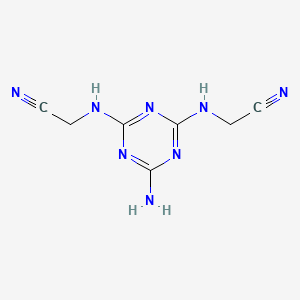
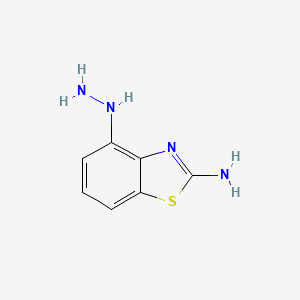
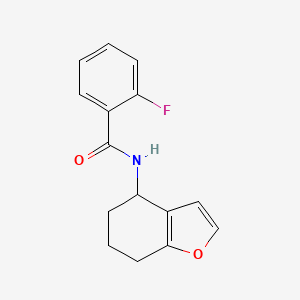
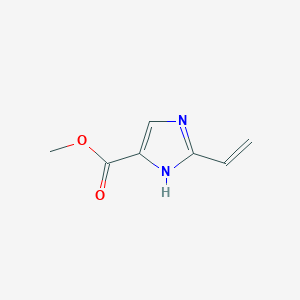
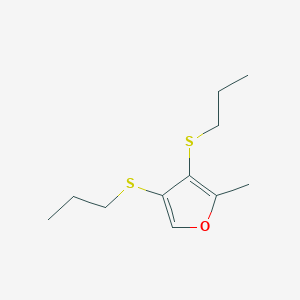
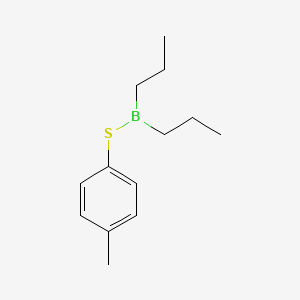
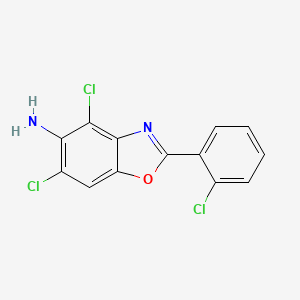
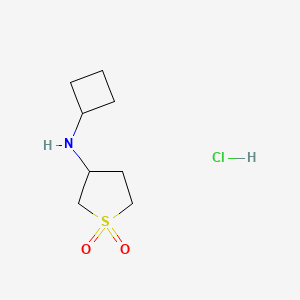
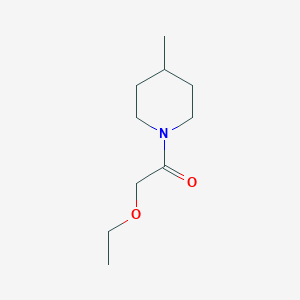
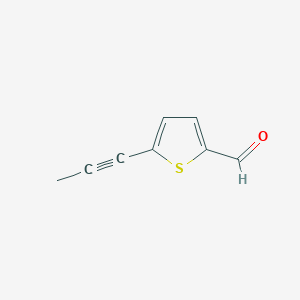
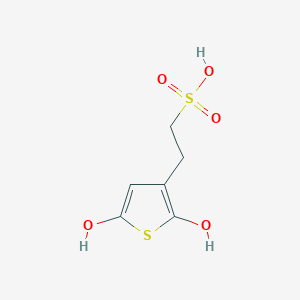
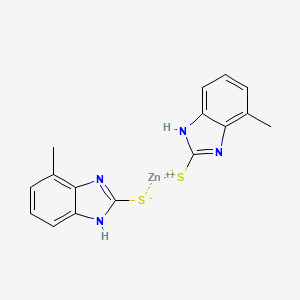
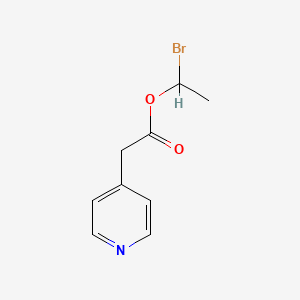
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
